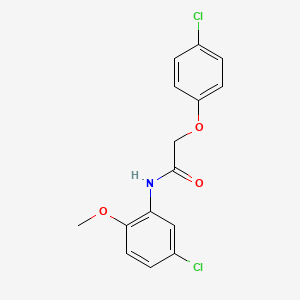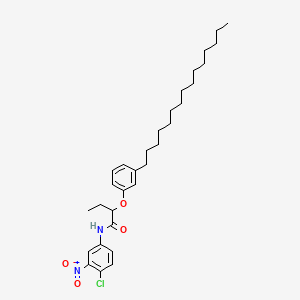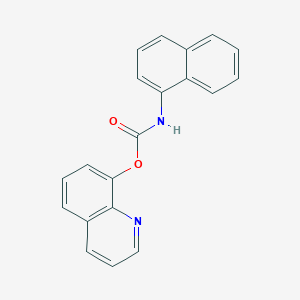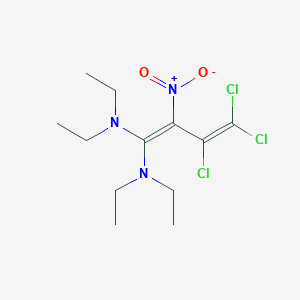
(1-(Bis(diethylamino)methylene)-2,3,3-trichloro-2-propenyl)(hydroxy)azane oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,4-TRICHLORO-N(1),N(1),N(1),N(1)-TETRAETHYL-2-NITRO-1,3-BUTADIENE-1,1-DIAMINE is a complex organic compound characterized by its unique structure and chemical properties. This compound is part of the nitrobutadiene family, known for their diverse applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-TRICHLORO-N(1),N(1),N(1),N(1)-TETRAETHYL-2-NITRO-1,3-BUTADIENE-1,1-DIAMINE typically involves the reaction of 3,4,4-trichloro-1,1-diamino-2-nitrobuta-1,3-diene with tetraethylamine under controlled conditions. The reaction is usually carried out in a solvent such as methanol at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions to maximize yield and purity. The process parameters such as temperature, pressure, and reactant concentrations are carefully controlled to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,4-TRICHLORO-N(1),N(1),N(1),N(1)-TETRAETHYL-2-NITRO-1,3-BUTADIENE-1,1-DIAMINE undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
3,4,4-TRICHLORO-N(1),N(1),N(1),N(1)-TETRAETHYL-2-NITRO-1,3-BUTADIENE-1,1-DIAMINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4,4-TRICHLORO-N(1),N(1),N(1),N(1)-TETRAETHYL-2-NITRO-1,3-BUTADIENE-1,1-DIAMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4,4-TRICHLORO-N(1),N(1)-BIS(4-METHYLPHENYL)-2-NITRO-1,3-BUTADIENE-1,1-DIAMINE
- 3,4,4-TRICHLORO-N,N’-BIS(3-ETHOXYPHENYL)-2-NITRO-1,3-BUTADIENE-1,1-DIAMINE
Uniqueness
Compared to similar compounds, 3,4,4-TRICHLORO-N(1),N(1),N(1),N(1)-TETRAETHYL-2-NITRO-1,3-BUTADIENE-1,1-DIAMINE is unique due to its tetraethylamine substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C12H20Cl3N3O2 |
|---|---|
Molekulargewicht |
344.7 g/mol |
IUPAC-Name |
3,4,4-trichloro-1-N,1-N,1-N',1-N'-tetraethyl-2-nitrobuta-1,3-diene-1,1-diamine |
InChI |
InChI=1S/C12H20Cl3N3O2/c1-5-16(6-2)12(17(7-3)8-4)10(18(19)20)9(13)11(14)15/h5-8H2,1-4H3 |
InChI-Schlüssel |
RAXKPWAKMDDUBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



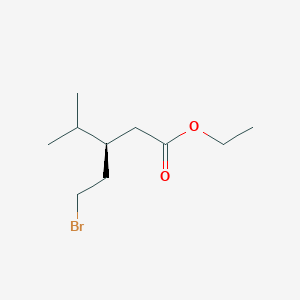
![9-bromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11947669.png)

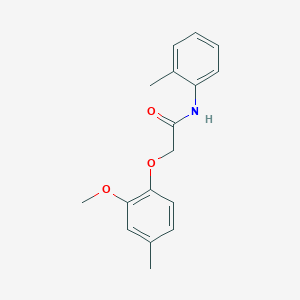
![1-[4-(Methylsulfanyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11947686.png)


